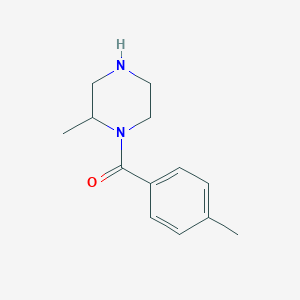

![molecular formula C15H19NO2 B6332492 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 691347-19-0](/img/structure/B6332492.png)

8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

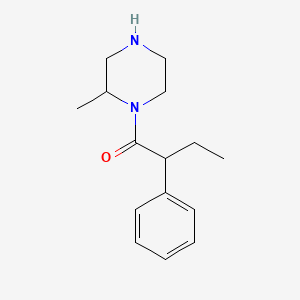

8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a methoxyphenyl group. Tropane alkaloids are known for their diverse biological activities, making them of significant interest in various fields of research.

Mecanismo De Acción

Target of Action

The primary target of 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

Compounds with the 8-azabicyclo[321]octane structure are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

The specific biochemical pathways affected by 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to impact a variety of biochemical pathways .

Result of Action

The specific molecular and cellular effects of 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[32Compounds with a similar structure, such as tropane alkaloids, are known to have a wide array of biological activities .

Análisis Bioquímico

Biochemical Properties

8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This interaction is crucial for its potential use in treating neurological disorders such as Alzheimer’s disease .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, it enhances cholinergic signaling, which can lead to improved cognitive function. Additionally, it has been observed to affect the expression of genes involved in synaptic plasticity and neuroprotection .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, it may also interact with other receptors and ion channels, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that its effects on cellular function can persist, with sustained enhancement of cholinergic signaling and neuroprotective effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance cognitive function and provide neuroprotection without significant adverse effects. At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound. The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic settings .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its uptake and distribution. The compound’s lipophilic nature allows it to cross cell membranes easily, contributing to its widespread distribution in the body. Its localization and accumulation in specific tissues, such as the brain, are crucial for its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in synaptic vesicles and neuronal membranes is essential for its role in enhancing cholinergic transmission. Understanding its subcellular localization can provide insights into its precise mechanisms of action and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including interactions with various biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in the context of its tropane alkaloid structure.

Industry: Utilized in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Tropinone: Another tropane alkaloid with a similar bicyclic structure but lacking the methoxyphenyl group.

Cocaine: A well-known tropane alkaloid with significant biological activity, differing in its ester functional groups.

Atropine: A tropane alkaloid used in medicine, structurally similar but with different substituents on the bicyclic scaffold.

Uniqueness

8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific methoxyphenyl substitution, which imparts distinct chemical and biological properties compared to other tropane alkaloids. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Propiedades

IUPAC Name |

8-[(2-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-15-5-3-2-4-11(15)10-16-12-6-7-13(16)9-14(17)8-12/h2-5,12-13H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOWKSVSCYZIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C3CCC2CC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6332428.png)

![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)

![3-Hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6332475.png)

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6332482.png)

![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)

![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)